molecular formula C23H17F2N5O2 B11290740 N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11290740
M. Wt: 433.4 g/mol
InChI Key: QUELYDGIJMNPJF-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-2-ylmethyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the 3,4-difluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide: is similar to other imidazo[1,2-a]benzimidazole derivatives.

    This compound: can be compared to compounds like benzimidazole, imidazole, and other heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties

Properties

Molecular Formula

C23H17F2N5O2

Molecular Weight

433.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H17F2N5O2/c24-16-9-8-14(11-17(16)25)27-21(31)12-20-22(32)29(13-15-5-3-4-10-26-15)23-28-18-6-1-2-7-19(18)30(20)23/h1-11,20H,12-13H2,(H,27,31)

InChI Key

QUELYDGIJMNPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(C(=O)N3CC4=CC=CC=N4)CC(=O)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

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